molecular formula C13H11N3O2 B8772239 N-(furan-2-ylmethyl)-1H-benzimidazole-5-carboxamide

N-(furan-2-ylmethyl)-1H-benzimidazole-5-carboxamide

Cat. No.: B8772239
M. Wt: 241.24 g/mol
InChI Key: JVKRVIOPCBEUAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furan-2-ylmethyl)-1H-benzimidazole-5-carboxamide is a useful research compound. Its molecular formula is C13H11N3O2 and its molecular weight is 241.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C13H11N3O2/c17-13(14-7-10-2-1-5-18-10)9-3-4-11-12(6-9)16-8-15-11/h1-6,8H,7H2,(H,14,17)(H,15,16)

InChI Key

JVKRVIOPCBEUAT-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CC3=C(C=C2)N=CN3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To solution of 2-(2,4-dichloro-phenoxymethyl)-3H-benzoimidazole-5-carboxylic acid (22.2 mg, 0.07 mmol), furfuryl amine (10.7 mg, 0.11 mmol, 0.01 ml), EDC (21.1 mg, 0.11 mmol) and HOBt (14.9 mg, 0.11 mmol) in DMF 3.0 mL was added DIPEA (14.2 mg, 0.11 mmol, 0.02 ml). After stirring at room temperature, the mixture was partitioned between ethyl acetate and 10% HCl. The organic phase was washed with brine, dried (MgSO4 anh), and concentrated. The residue was purified by Prep-TLC (n-Hexane:EtoAc:MeOH=6:3:1) to give 2-2,4-dichloro-phenoxymethyl)-3H-benzoimidazole-5-carboxylic acid (furan-2-ylmethyl)-amide as a white solid (14.7 mg, yield: 37.92%).
Name
2-(2,4-dichloro-phenoxymethyl)-3H-benzoimidazole-5-carboxylic acid
Quantity
22.2 mg
Type
reactant
Reaction Step One
Quantity
0.01 mL
Type
reactant
Reaction Step Two
Name
Quantity
21.1 mg
Type
reactant
Reaction Step Three
Name
Quantity
14.9 mg
Type
reactant
Reaction Step Four
Name
Quantity
0.02 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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